Structural Differentiation via Pendant Phenyl Substitution: Nitro vs. Sulfonamide in the Pyrazolyl Benzenesulfonamide Class
In the foundational patent for the pyrazolyl benzenesulfonamide anti-inflammatory class, the pendant phenyl substitution pattern is a primary determinant of COX-2 inhibitory activity. The 4-nitro substitution present in CAS 318247-39-1 is a chemically defined alternative to the 4-methyl (celecoxib) and 4-sulfonamide (valdecoxib) series. The patent explicitly claims and exemplifies that replacing a 4-sulfonamide group with other electron-withdrawing or electron-donating groups alters activity and selectivity, directly implying that CAS 318247-39-1 provides a different starting point for lead optimization compared to the methyl or unsubstituted phenyl analogs [1]. This structural divergence makes the compound uniquely valuable for probing the electronic requirements of the COX-2 active site.
| Evidence Dimension | Pendant phenyl 4-position substituent effect on COX-2 inhibitory activity |
|---|---|
| Target Compound Data | Substituent: -NO2 (nitro group) [2] |
| Comparator Or Baseline | Comparator 1: -CH3 (methyl group) as in celecoxib. Comparator 2: -SO2NH2 (sulfonamide) as in valdecoxib [1] |
| Quantified Difference | No direct head-to-head IC50 data available for CAS 318247-39-1 vs. comparators. Differentiation is structural; the nitro group is a strong electron-withdrawing group (-M/-I) distinct from the electron-donating methyl or the hydrogen-bonding sulfonamide, predicted to significantly alter binding affinity and selectivity [1]. |
| Conditions | Structural and SAR analysis inferred from patent claims; wet-lab biochemical assays required for quantitative confirmation |
Why This Matters
For any laboratory optimizing COX-2 inhibitors, the electronic character of the 4-substituent is a critical variable; procuring CAS 318247-39-1 provides a building block with a unique electron-withdrawing nitro group that cannot be simulated by the commercial drug analogs.
- [1] Talley, J. J., et al. (1996). Substituted pyrazolyl benzenesulfonamides for the treatment of inflammation. U.S. Patent No. 5,510,496. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] PubChem. (2025). Compound Summary for CID 1476506: 3-{4-nitro-3-[(phenylsulfonyl)methyl]phenyl}-1H-pyrazole. National Library of Medicine. View Source
